5-Methyl-2,3-dihydroquinolin-4(1H)-one

DHODH inhibition Immunomodulation Antiproliferative

This 5-methyl substituted dihydroquinolinone is a critical scaffold for NNMT (Ki 89 nM), HDAC, and hDHODH programs. Its unique substitution pattern drives target engagement not seen in unsubstituted analogs, ensuring reproducible SAR data and accelerating hit-to-lead optimization. In stock in mg to g quantities.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 36053-98-2
Cat. No. B1601097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS36053-98-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CCNC2=CC=C1
InChIInChI=1S/C10H11NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-4,11H,5-6H2,1H3
InChIKeyAEPBWFPXIYTXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-98-2): Procurement Specifications and Core Scaffold Profile for Medicinal Chemistry


5-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36053-98-2, molecular formula C₁₀H₁₁NO, molecular weight 161.2 g/mol) is a partially saturated nitrogen-containing heterocyclic compound belonging to the 2,3-dihydroquinolin-4(1H)-one scaffold family [1]. This compound serves as a versatile small molecule scaffold in medicinal chemistry programs targeting diverse therapeutic areas, including oncology, infectious disease, and metabolic disorders . The core structure comprises a fused benzene-pyridine ring system featuring a ketone at the 4-position and a methyl substituent at the 5-position of the aromatic ring [1]. Procurement considerations include standard storage conditions (typically 2–8°C), solid physical form, and the commercial availability of the compound as a building block for parallel synthesis, hit-to-lead optimization, and structure–activity relationship (SAR) exploration .

Why Generic 2,3-Dihydroquinolin-4(1H)-one Analogs Cannot Replace 5-Methyl-2,3-dihydroquinolin-4(1H)-one in SAR-Critical Applications


The 2,3-dihydroquinolin-4(1H)-one scaffold exhibits profound sensitivity to substitution pattern, with positional isomerism dictating target engagement, metabolic stability, and synthetic accessibility [1]. The 5-methyl substituent on 5-Methyl-2,3-dihydroquinolin-4(1H)-one introduces steric and electronic perturbations to the aromatic ring that fundamentally alter: (i) the conformation of the dihydropyridinone ring, (ii) hydrogen-bonding capacity of the NH and carbonyl moieties, and (iii) regioselectivity in downstream functionalization reactions [1]. Unsubstituted 2,3-dihydroquinolin-4(1H)-one, 6-methyl analogs, or N-alkylated derivatives exhibit divergent target inhibition profiles—for instance, the 5-methyl analog demonstrates measurable activity against human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 2.60 μM, a property not documented for the unsubstituted parent scaffold [2]. For procurement in medicinal chemistry programs, substitutional interchange without explicit SAR justification risks irreproducible biological data, failed synthetic routes, and wasted screening resources [1].

Quantitative Differentiation Evidence for 5-Methyl-2,3-dihydroquinolin-4(1H)-one Relative to Closest Analogs and In-Class Candidates


Human DHODH Inhibition: Comparative Potency Assessment of 5-Methyl-2,3-dihydroquinolin-4(1H)-one Versus Plasmodium falciparum Optimized DHODH Inhibitors

5-Methyl-2,3-dihydroquinolin-4(1H)-one demonstrates measurable inhibitory activity against human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 2.60 μM (2.60 × 10³ nM) in a biochemical assay using dihydroorotate (DHO) as substrate and DCIP reduction as readout [1]. In cross-study comparison, this potency is approximately 87-fold weaker than the optimized PfDHODH inhibitor DSM265 (IC₅₀ = 30 nM against human DHODH) [2]. While this compound is not a potent human DHODH inhibitor per se, its moderate activity at micromolar concentrations establishes it as a structurally tractable starting point for hit-to-lead optimization in DHODH-targeting programs—whereas the unsubstituted 2,3-dihydroquinolin-4(1H)-one parent scaffold lacks documented DHODH activity altogether [1].

DHODH inhibition Immunomodulation Antiproliferative

Monoamine Oxidase A (MAO-A) Engagement Profile: Differentiating 5-Methyl-2,3-dihydroquinolin-4(1H)-one from MAO-B Selective Scaffolds

5-Methyl-2,3-dihydroquinolin-4(1H)-one has been evaluated for inhibition of recombinant human monoamine oxidase A (MAO-A), demonstrating measurable activity in a fluorometric assay using kynuramine as substrate with detection of 4-hydroxyquinoline conversion after 20 minutes of incubation [1]. In cross-study comparison, the broader dihydroquinolin-4(1H)-one scaffold class has also yielded MAO-B inhibitors, but the specific target engagement profile (MAO-A versus MAO-B) is highly sensitive to substitution pattern on the aromatic ring [2]. The 5-methyl substitution may confer a differential selectivity fingerprint relative to other positional isomers or unsubstituted analogs, though direct head-to-head MAO isoform selectivity data for this specific compound are not publicly available [1].

MAO-A inhibition CNS Neuropharmacology

Positional Substitution-Dependent Reactivity: The 5-Methyl Group Enables Regioselective Functionalization Not Accessible with Unsubstituted or 6/7-Methyl Isomers

The 5-methyl substituent on the dihydroquinolin-4(1H)-one scaffold exerts steric and electronic directing effects that alter the regiochemical outcome of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1]. Research on palladium-catalyzed carbonylative cyclization of N-(2-pyridyl)sulfonyl-2-iodoanilines with terminal alkenes for the construction of dihydroquinolin-4(1H)-one scaffolds demonstrates that substitution pattern on the aniline precursor dictates reaction efficiency and product distribution [1]. Specifically, the presence of a methyl group at the position corresponding to the 5-position of the quinolinone product (derived from meta-substituted aniline precursors) influences the steric environment around the reactive C–H bond, enabling regioselective functionalization that is not achievable with unsubstituted or differently substituted isomers [1].

Synthetic methodology Regioselective functionalization C–H activation

Patent-Documented Utility as a Pharmaceutical Intermediate: 5-Methyl-2,3-dihydroquinolin-4(1H)-one in Quinoline-Based MELK Inhibitor Synthesis

5-Methyl-2,3-dihydroquinolin-4(1H)-one is explicitly claimed and disclosed as a synthetic intermediate in the preparation of quinoline derivatives that function as maternal embryonic leucine zipper kinase (MELK) inhibitors for oncology applications . U.S. Patent 9,120,749 B2 describes quinoline derivatives and MELK inhibitors containing the same, with the 5-methyl-2,3-dihydroquinolin-4(1H)-one scaffold serving as a core structural motif for subsequent functionalization to yield potent MELK inhibitors . This patent documentation distinguishes this compound from other 2,3-dihydroquinolin-4(1H)-one analogs that lack explicit patent linkage to MELK inhibition programs. In class-level comparison, other dihydroquinolinone derivatives have been patented for cholesterol lowering and antioxidant applications, but the MELK inhibitor application space is specific to the 5-methyl-substituted scaffold and related congeners [1].

Kinase inhibition Oncology MELK inhibitor

Histone Deacetylase (HDAC) Inhibitory Activity: Quantitative Benchmarking Against In-Class Dihydroquinolin-4-one Derivatives

5-Methyl-2,3-dihydroquinolin-4(1H)-one has been evaluated in a histone deacetylase (HDAC) inhibitor screening assay, yielding an IC₅₀ of 1,612 nM (1.61 μM) using the HDAC Inhibitor Drug Screening Kit (Biovision/Catalog #K363-100) [1]. This moderate micromolar potency against HDAC enzymes positions this compound as a structurally simple, ligand-efficient starting point for epigenetic drug discovery. In cross-study comparison, more elaborated dihydroquinolin-4(1H)-one derivatives—such as 2-aryl-substituted and N-sulfonylated analogs—have been optimized to achieve substantially higher potency against various cancer cell lines (IC₅₀ values ranging from 0.003–0.024 μM for the most potent tubulin polymerization inhibitors) and demonstrate cancer cell selectivity exceeding 5-fold versus normal cells [2]. The 5-methyl compound's 1.61 μM HDAC IC₅₀ serves as a baseline activity measurement from which medicinal chemistry optimization can be rationally designed, whereas the unsubstituted 2,3-dihydroquinolin-4(1H)-one scaffold lacks comparable publicly reported HDAC activity data [1].

HDAC inhibition Epigenetics Anticancer

Nicotinamide N-Methyltransferase (NNMT) Inhibitory Activity: Quantitative Differentiation in Metabolic Disease Target Space

5-Methyl-2,3-dihydroquinolin-4(1H)-one has been characterized for inhibition of N-terminal His₆-tagged wild-type human nicotinamide N-methyltransferase (NNMT), an emerging metabolic disease and oncology target, demonstrating a binding affinity Kᵢ of 89 nM in a biochemical assay that measures reduction in 1-methylquinolinium levels [1]. This sub-micromolar affinity represents the strongest documented target engagement for this compound among publicly available data and distinguishes it from the broader dihydroquinolin-4(1H)-one scaffold class, which has been more extensively characterized for tubulin polymerization inhibition (IC₅₀ ~3 μM) and HDAC inhibition [2]. The 89 nM Kᵢ value positions 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a ligand-efficient NNMT binder suitable for fragment-based drug discovery or scaffold-hopping campaigns. In class-level comparison, other dihydroquinolinone derivatives have not been systematically profiled against NNMT, making this compound's documented sub-100 nM affinity a unique differentiating feature for procurement decisions [1].

NNMT inhibition Metabolic disease Cancer metabolism

Defined Research Applications for 5-Methyl-2,3-dihydroquinolin-4(1H)-one Based on Verified Differentiation Evidence


Hit-to-Lead Optimization in NNMT-Targeting Metabolic Disease and Cancer Metabolism Programs

5-Methyl-2,3-dihydroquinolin-4(1H)-one is a rational procurement choice for laboratories pursuing nicotinamide N-methyltransferase (NNMT) inhibition as a therapeutic strategy in metabolic diseases (obesity, type 2 diabetes, non-alcoholic fatty liver disease) or cancer metabolism. The compound's 89 nM Kᵢ against human NNMT [1] represents sub-micromolar binding affinity from a low molecular weight scaffold (MW 161.2 Da), yielding favorable ligand efficiency metrics suitable for fragment-based drug discovery or scaffold-hopping campaigns. This affinity is not documented for the unsubstituted 2,3-dihydroquinolin-4(1H)-one parent scaffold or for other positional isomers. Procurement of this specific 5-methyl analog provides a validated starting point for SAR exploration of substitution effects on NNMT potency and selectivity, whereas generic substitution with an unsubstituted analog would forfeit the documented target engagement.

Epigenetic Probe Development: HDAC Inhibitor Screening and Mechanistic Profiling

Research groups engaged in histone deacetylase (HDAC) inhibitor discovery can utilize 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a structurally characterized, moderately active (IC₅₀ = 1.61 μM) [1] reference compound for assay validation, counter-screening, or as a starting scaffold for medicinal chemistry optimization. The compound's confirmed activity against HDAC enzymes distinguishes it from the unsubstituted 2,3-dihydroquinolin-4(1H)-one scaffold, which lacks publicly reported HDAC activity data. Its moderate micromolar potency makes it suitable for use as a baseline comparator when evaluating the activity enhancement achieved through structural elaboration—for example, against optimized dihydroquinolin-4(1H)-one derivatives that achieve sub-micromolar antiproliferative activity (IC₅₀ 0.003–0.024 μM) [2].

Immunomodulatory Drug Discovery: Human DHODH Inhibitor SAR Campaigns

Programs targeting human dihydroorotate dehydrogenase (hDHODH) for autoimmune and inflammatory disease indications can deploy 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a validated, albeit moderate-potency (IC₅₀ = 2.60 μM) [1], scaffold for hit expansion. The compound's confirmed hDHODH inhibitory activity provides a measurable baseline absent from the unsubstituted 2,3-dihydroquinolin-4(1H)-one parent scaffold. When benchmarked against optimized hDHODH inhibitors such as DSM265 (IC₅₀ = 30 nM) [2], the 5-methyl analog serves as a structurally simple reference point for assessing the potency gains achievable through rational substitution. Procurement of this specific analog ensures that screening efforts are built upon a scaffold with experimentally verified target engagement, reducing the risk of false-negative results that could arise from using an untested, unsubstituted analog.

Neuropharmacology Screening: MAO-A Target Engagement and Selectivity Profiling

Central nervous system (CNS) drug discovery programs investigating monoamine oxidase A (MAO-A) as a target for depression, anxiety, or neurodegenerative disorders can utilize 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a characterized screening compound with documented MAO-A engagement in a fluorometric kynuramine conversion assay [1]. While precise IC₅₀ values for this compound at MAO-A are not publicly disclosed, its verified activity in a MAO-A-specific assay format distinguishes it from other dihydroquinolin-4(1H)-one derivatives that have been characterized against MAO-B or quinone reductase 2 (NQO2) [2]. This assay validation reduces the screening burden for laboratories seeking to profile this scaffold class against CNS-relevant targets, as the compound's compatibility with the MAO-A assay format is pre-established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.